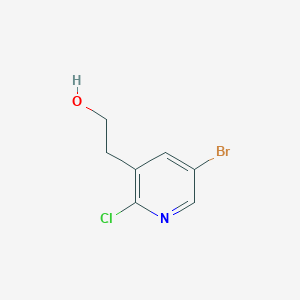
2-(5-Bromo-2-chloropyridin-3-YL)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chloropyridin-3-YL)ethanol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, and an ethanol group attached to the third carbon of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol typically involves the bromination and chlorination of pyridine derivatives, followed by the introduction of the ethanol group. One common method involves the reaction of 3-chloropyridine with bromine to form 5-bromo-3-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde or 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid.
Reduction: 2-(5-Hydroxy-2-chloropyridin-3-YL)ethanol or 2-(5-Bromo-2-hydroxypyridin-3-YL)ethanol.
Substitution: 2-(5-Methoxy-2-chloropyridin-3-YL)ethanol or 2-(5-Bromo-2-methoxypyridin-3-YL)ethanol.
科学的研究の応用
2-(5-Bromo-2-chloropyridin-3-YL)ethanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-Bromo-2-chloropyridin-3-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
- 2-(5-Bromo-2-chloropyridin-3-YL)methanol
- 2-(5-Bromo-2-chloropyridin-3-YL)acetic acid
- 2-(5-Bromo-2-chloropyridin-3-YL)acetaldehyde
Comparison: 2-(5-Bromo-2-chloropyridin-3-YL)ethanol is unique due to the presence of the ethanol group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
2-(5-bromo-2-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)7(9)10-4-6/h3-4,11H,1-2H2 |
InChIキー |
JLNSIKLXGVJLCK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CCO)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
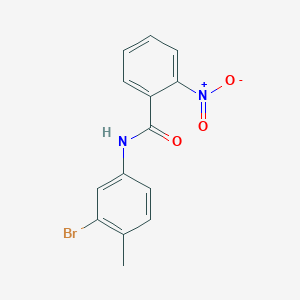
![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)
![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
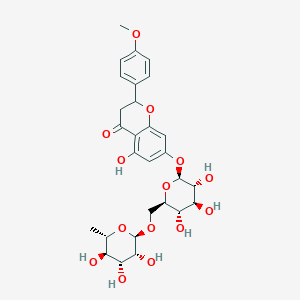
![Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12445608.png)
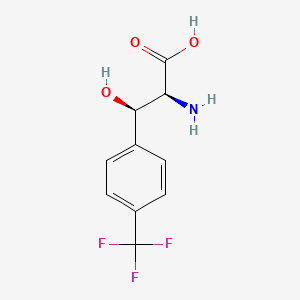
![2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12445621.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
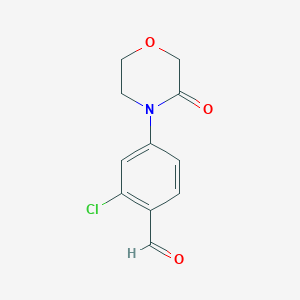
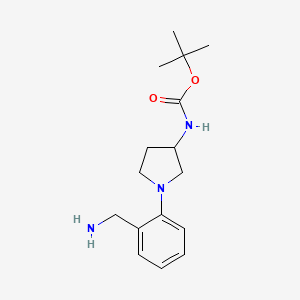
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)
